molecular formula C17H20N2 B1504148 (R)-1-benzyl-3-phenylpiperazine CAS No. 832155-10-9

(R)-1-benzyl-3-phenylpiperazine

Cat. No. B1504148
CAS RN: 832155-10-9
M. Wt: 252.35 g/mol
InChI Key: KMOQMXILLUBOJL-KRWDZBQOSA-N
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Description

(R)-1-benzyl-3-phenylpiperazine, also known as BPAP, is a piperazine derivative that has gained attention in recent years due to its potential therapeutic applications. BPAP is a chiral compound, with the (R)-enantiomer being the active form.

Scientific Research Applications

(R)-1-benzyl-3-phenylpiperazine has shown potential therapeutic applications in various fields of research. In neuroscience, (R)-1-benzyl-3-phenylpiperazine has been studied for its potential as a treatment for depression, anxiety, and cognitive impairment. (R)-1-benzyl-3-phenylpiperazine has also been studied for its neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. In addition, (R)-1-benzyl-3-phenylpiperazine has been studied for its potential use in the treatment of obesity and metabolic disorders.

Mechanism of Action

The mechanism of action of (R)-1-benzyl-3-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and a full agonist at the sigma-1 receptor. The activation of these receptors is thought to contribute to (R)-1-benzyl-3-phenylpiperazine's antidepressant and anxiolytic effects. (R)-1-benzyl-3-phenylpiperazine has also been shown to increase dopamine and acetylcholine release in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
(R)-1-benzyl-3-phenylpiperazine has been shown to have a range of biochemical and physiological effects. In animal studies, (R)-1-benzyl-3-phenylpiperazine has been shown to increase locomotor activity, improve memory and learning, and reduce anxiety-like behavior. (R)-1-benzyl-3-phenylpiperazine has also been shown to increase glucose uptake and improve insulin sensitivity in obese and diabetic mice. In addition, (R)-1-benzyl-3-phenylpiperazine has been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of (R)-1-benzyl-3-phenylpiperazine is its high selectivity for the (R)-enantiomer, which allows for more accurate and reliable results in experiments. (R)-1-benzyl-3-phenylpiperazine has also been shown to have low toxicity and few side effects in animal studies. However, one limitation of (R)-1-benzyl-3-phenylpiperazine is its limited solubility in water, which can make it difficult to administer in certain experiments. In addition, more research is needed to fully understand the long-term effects of (R)-1-benzyl-3-phenylpiperazine and its potential for clinical use.

Future Directions

There are several future directions for (R)-1-benzyl-3-phenylpiperazine research. One area of interest is the potential use of (R)-1-benzyl-3-phenylpiperazine as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of interest is the potential use of (R)-1-benzyl-3-phenylpiperazine as a cognitive enhancer in healthy individuals. Further research is also needed to fully understand the mechanism of action of (R)-1-benzyl-3-phenylpiperazine and its potential for clinical use.

properties

IUPAC Name

(3R)-1-benzyl-3-phenylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)13-19-12-11-18-17(14-19)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOQMXILLUBOJL-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)C2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680225
Record name (3R)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-benzyl-3-phenylpiperazine

CAS RN

832155-10-9
Record name (3R)-1-Benzyl-3-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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